molecular formula C22H25BrN4O3 B5183145 1-(2-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

1-(2-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B5183145
M. Wt: 473.4 g/mol
InChI Key: USDZLXMUWHUDLZ-UHFFFAOYSA-N
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Description

1-(2-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a bromobenzoyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multiple steps:

    Formation of the Bromobenzoyl Intermediate: This can be achieved by bromination of benzoyl chloride.

    Nitration of the Phenyl Ring:

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors to form the piperazine ring.

    Coupling Reactions: The final step involves coupling the bromobenzoyl intermediate with the nitrophenyl-piperidine intermediate under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of bromobenzoyl and nitrophenyl-piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific interactions with molecular targets:

    Molecular Targets: Could include enzymes, receptors, or other proteins.

    Pathways Involved: The compound might modulate specific signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-BROMOBENZOYL)-4-[4-NITROPHENYL]PIPERAZINE: Lacks the piperidine group.

    1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Has a chlorine atom instead of bromine.

    1-(2-BROMOBENZOYL)-4-[4-AMINO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Has an amino group instead of a nitro group.

Uniqueness

1-(2-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both bromobenzoyl and nitrophenyl groups, along with the piperazine and piperidine rings, makes it a versatile compound for various applications.

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O3/c23-19-7-3-2-6-18(19)22(28)26-14-12-24(13-15-26)17-8-9-20(27(29)30)21(16-17)25-10-4-1-5-11-25/h2-3,6-9,16H,1,4-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDZLXMUWHUDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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